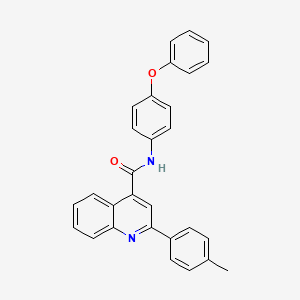![molecular formula C23H24N2O5 B15032824 Diethyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B15032824.png)
Diethyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-DIETHYL 4-[(2-ETHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is a quinoline derivative known for its versatile applications in various scientific fields Quinoline compounds are recognized for their aromatic heterocyclic structure, which consists of a benzene ring fused with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 4-[(2-ETHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate under specific conditions to form the quinoline scaffold . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-DIETHYL 4-[(2-ETHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated quinolines.
Wissenschaftliche Forschungsanwendungen
3,6-DIETHYL 4-[(2-ETHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential as a lead compound in drug discovery for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3,6-DIETHYL 4-[(2-ETHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a biochemical assay or interacting with cellular receptors in a medicinal context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
8-Hydroxyquinoline: Another derivative with a hydroxyl group at the 8-position.
Uniqueness
3,6-DIETHYL 4-[(2-ETHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and ethoxy groups, along with the amino substitution, enhances its reactivity and potential for diverse applications compared to simpler quinoline derivatives .
Eigenschaften
Molekularformel |
C23H24N2O5 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
diethyl 4-(2-ethoxyanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H24N2O5/c1-4-28-20-10-8-7-9-19(20)25-21-16-13-15(22(26)29-5-2)11-12-18(16)24-14-17(21)23(27)30-6-3/h7-14H,4-6H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
JYVJZWDAZFHKAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(dimethylamino)phenyl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15032751.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032765.png)
![4-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B15032772.png)
![N-(2-methoxyphenyl)-4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B15032781.png)
![4-[(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B15032787.png)
![N'-[(E)-1H-benzimidazol-2-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B15032793.png)
![2-chloro-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15032808.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032818.png)
![2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B15032833.png)

![N-{2-[(3-chloro-2-methylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B15032842.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032844.png)
![N-(2-Methoxy-5-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B15032853.png)
